Pyrazino(1,2-a)indol-1-amine, 3,4-dihydro-8-methoxy-, monohydrochloride
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Overview
Description
Pyrazino(1,2-a)indol-1-amine, 3,4-dihydro-8-methoxy-, monohydrochloride, also known as PIA, is a chemical compound that has been extensively studied for its potential therapeutic applications. This compound has been found to possess a wide range of biochemical and physiological effects, making it a promising candidate for various research applications.
Mechanism of Action
The mechanism of action of Pyrazino(1,2-a)indol-1-amine, 3,4-dihydro-8-methoxy-, monohydrochloride is not fully understood, but it is believed to involve the inhibition of various signaling pathways involved in cancer cell growth and proliferation. This compound has been found to inhibit the activity of the PI3K/Akt/mTOR pathway, which is known to play a key role in cancer cell survival and proliferation.
Biochemical and Physiological Effects
In addition to its anti-tumor activity, this compound has also been found to possess a wide range of biochemical and physiological effects. Studies have shown that this compound exhibits anti-inflammatory, anti-oxidant, and anti-diabetic properties. This compound has also been found to modulate the immune response by regulating the production of cytokines and chemokines.
Advantages and Limitations for Lab Experiments
One of the main advantages of Pyrazino(1,2-a)indol-1-amine, 3,4-dihydro-8-methoxy-, monohydrochloride is its potent anti-tumor activity, which makes it a promising candidate for cancer research. This compound is also relatively easy to synthesize and purify, making it readily available for laboratory experiments. However, one of the limitations of this compound is its low solubility in aqueous solutions, which can make it difficult to administer in vivo.
Future Directions
There are several future directions for Pyrazino(1,2-a)indol-1-amine, 3,4-dihydro-8-methoxy-, monohydrochloride research, including:
1. Development of novel this compound derivatives with improved solubility and bioavailability.
2. Investigation of the potential use of this compound in combination with other anti-cancer agents.
3. Evaluation of the potential use of this compound in the treatment of other diseases, such as diabetes and inflammation.
4. Investigation of the mechanism of action of this compound to better understand its anti-tumor activity.
5. Exploration of the potential use of this compound as a diagnostic tool for cancer detection.
Conclusion
In conclusion, this compound is a promising compound that exhibits potent anti-tumor activity and a wide range of biochemical and physiological effects. While there are limitations to its use in laboratory experiments, the future directions for this compound research are numerous, making it an exciting area of study for the scientific community.
Synthesis Methods
The synthesis of Pyrazino(1,2-a)indol-1-amine, 3,4-dihydro-8-methoxy-, monohydrochloride involves the reaction of 4-bromo-1,2-dihydropyrazino[2,1-b]quinazoline with 3,4-dihydro-8-methoxy-3-methyl-2H-pyrido[3,2,1-ij]quinolin-2-one in the presence of a reducing agent such as sodium borohydride. The resulting product is then purified using various chromatographic techniques.
Scientific Research Applications
Pyrazino(1,2-a)indol-1-amine, 3,4-dihydro-8-methoxy-, monohydrochloride has been extensively studied for its potential therapeutic applications, particularly in the field of cancer research. Studies have shown that this compound exhibits potent anti-tumor activity against various cancer cell lines, including breast, lung, and prostate cancer. This compound has also been found to inhibit the growth of cancer cells by inducing apoptosis and cell cycle arrest.
properties
CAS RN |
127556-78-9 |
---|---|
Molecular Formula |
C12H14ClN3O |
Molecular Weight |
251.71 g/mol |
IUPAC Name |
8-methoxy-3,4-dihydropyrazino[1,2-a]indol-1-amine;hydrochloride |
InChI |
InChI=1S/C12H13N3O.ClH/c1-16-9-2-3-10-8(6-9)7-11-12(13)14-4-5-15(10)11;/h2-3,6-7H,4-5H2,1H3,(H2,13,14);1H |
InChI Key |
RFZJLRFBSZQOQK-UHFFFAOYSA-N |
SMILES |
COC1=CC2=C(C=C1)N3CCN=C(C3=C2)N.Cl |
Canonical SMILES |
[H+].COC1=CC2=C(C=C1)N3CCN=C(C3=C2)N.[Cl-] |
Other CAS RN |
127556-78-9 |
synonyms |
8-Methoxy-3,4-dihydropyrazino(1,2-a)indol-1-amine monohydrochloride |
Origin of Product |
United States |
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